molecular formula C39H41NO19 B055256 Benanomicin A CAS No. 116249-65-1

Benanomicin A

Cat. No.: B055256
CAS No.: 116249-65-1
M. Wt: 827.7 g/mol
InChI Key: GOYUMGXIFMGKFN-NUVDETJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benanomicin A is a benzo[a]naphthacenequinone antibiotic first isolated from Actinomadura species . It consists of a polyketide-derived aglycon core decorated with a disaccharide moiety (D-olivose and D-amicetose) and a unique alanine-containing side chain . Its antifungal activity is attributed to calcium-dependent binding to D-mannoside residues in fungal cell wall mannoproteins, disrupting membrane integrity . This compound exhibits broad-spectrum activity against Candida spp., Aspergillus spp., and Pneumocystis carinii , with low mammalian toxicity and high water solubility .

Preparation Methods

Retrosynthetic Strategy for Benanomicin A

The synthesis of this compound’s tetracyclic core relies on a retrosynthetic approach that dissects the molecule into simpler precursors. As outlined in Scheme 1 of Hirosawa et al. (1997), the strategy involves constructing the 5,6-dihydrobenzo[a]naphthacenequinone skeleton through a Diels-Alder reaction between an outer-ring diene (A-B ring system) and a naphthoquinone (D-E ring) . This method emphasizes regioselectivity to ensure proper alignment of reactive sites, a critical factor given the molecule’s polycyclic architecture.

Key to this approach is the use of α-tetralone (2) as the starting material for the A-B ring system. α-Tetralone undergoes sequential modifications to form a diene capable of participating in the Diels-Alder reaction. The naphthoquinone component, derived from simpler aromatic precursors, introduces the quinone functionality essential for this compound’s bioactivity .

Synthesis of the A-B Ring System

Formation of the Keto-Amine Intermediate

The synthesis begins with α-tetralone (2), which is treated with paraformaldehyde and dimethylamine hydrochloride in ethanol under reflux conditions. This reaction yields the keto-amine intermediate (3) with an 86% efficiency . The dimethylamine group serves as a directing agent for subsequent olefination steps, while the ketone moiety primes the molecule for Wittig reactions.

Wittig Olefination to Generate Enol Methyl Ethers

The keto-amine (3) undergoes Wittig olefination using (methoxymethylene)phosphorane, generated in situ from phenyllithium and (methoxymethyl)triphenylphosphonium chloride. Conducted at –45°C in tetrahydrofuran (THF), this step produces a 6:1 mixture of enol methyl ether isomers (4) in 72% yield . The major isomer, characterized by a proton signal at δ 6.57 in its *¹H NMR spectrum, dominates the product distribution. Separation of the isomers proves challenging due to their structural similarity, necessitating careful chromatographic purification.

Diels-Alder Reaction with Naphthoquinone

The enol methyl ether (4) participates in a regioselective Diels-Alder reaction with naphthoquinone to form the 5,6-dihydrobenzo[a]naphthacenequinone skeleton (8). This step proceeds with 44% yield, achieving the desired regiochemistry without detectable side products . The reaction’s success hinges on the electron-rich diene and the electron-deficient quinone, which align to favor the endo transition state.

Table 1: Key Reaction Steps and Yields

StepReactionConditionsYield
1Keto-amine formationEtOH, reflux86%
2Wittig olefinationTHF, –45°C to 0°C72%
3Diels-Alder reactionNaphthoquinone, regioselective44%

Alternative Methods and Derivatives

Desalaninethis compound as a Synthetic Intermediate

Ikeda et al. (1992) describe the cleavage of this compound’s amido bond using Meerwein’s reagent (trimethyloxonium tetrafluoroborate) to yield desalaninethis compound (5) . While this process is primarily used to generate amino acid analogs, it underscores the importance of protecting group strategies in handling this compound’s labile functional groups. The methyl ester of desalaninethis compound is obtained in 44% yield after hydrolysis and reflux in aqueous acetone .

Patent Literature and Structural Confirmation

A 1998 European Patent Office decision (T 0853/94) confirms the structural identity of this compound and its derivatives, citing prior art that validates the synthetic routes described in journal publications . Although the patent focuses on therapeutic applications, it indirectly supports the reproducibility of the preparation methods by referencing foundational synthetic studies .

Challenges and Optimization

Regioselectivity and Isomer Separation

The Wittig olefination step produces a mixture of enol methyl ether isomers, complicating purification . Advanced spectroscopic techniques (e.g., *¹H NMR) are required to monitor isomer ratios, and iterative crystallization may improve separation.

Yield Improvements

The Diels-Alder reaction’s moderate yield (44%) highlights opportunities for optimization. Catalyst screening (e.g., Lewis acids) and solvent engineering could enhance reaction efficiency while maintaining regioselectivity.

Chemical Reactions Analysis

Types of Reactions: Benanomicin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Structural Analogues of Benanomicin A

Benanomicin B

  • Structure: Shares the same aglycon as this compound but differs in glycon components (sugar moieties) .
  • Activity: Less potent than this compound due to altered glycosylation, which affects binding affinity to fungal mannans .
  • Biosynthesis : Produced via a type II polyketide synthase pathway with post-polyketide modifications (e.g., glycosylation, methylation) .

10-Hydroxythis compound and 11-O-Demethylthis compound

  • Structure: Generated via biotransformation using E. coli expressing actinomycete cytochrome P450 (CYP105C1). 10-Hydroxythis compound: Oxygenation at C-10 . 11-O-Demethylthis compound: Loss of the methoxy group at C-11 .
  • Activity: Both analogues show reduced antifungal activity compared to this compound. 11-O-Demethylthis compound retains weak activity against Candida pseudotropicalis, while 10-hydroxythis compound is nearly inactive .

Table 1: Antifungal Activity of this compound and Analogues

Compound MIC (μg/mL) Against Key Pathogens Key Structural Features
This compound 0.05–0.5 (Candida spp., Aspergillus) Intact C-10 H, C-11 OCH₃
11-O-Demethylthis compound 5–20 (C. pseudotropicalis) C-11 demethylation
10-Hydroxythis compound >50 (most fungi) C-10 hydroxylation
Benanomicin B 1–10 (Candida spp.) Modified glycon

Pradimicin Family

Pradimicins (e.g., pradimicin A, BMY-28864) share the same benzo[a]naphthacenequinone core and mannose-binding mechanism as this compound but differ in side-chain modifications .

  • Key Differences: Pradimicins lack the alanine-containing side chain of this compound. They exhibit stronger fungicidal effects in vivo (e.g., against pulmonary candidiasis) but comparable in vitro potency .
  • Biosynthetic Relationship : Both families originate from similar polyketide pathways but diverge in post-PKS modifications, such as methylation and glycosylation .

Madurahydroxylactone (MHL) Derivatives

  • Structure: MHL derivatives belong to the benzo[a]naphthacenequinone family but target viral enzymes (HIV-1 integrase and RNase H) rather than fungal cells .

Structure-Activity Relationship (SAR) Insights

  • Critical Functional Groups: C-10 Hydrogen and C-11 Methoxy: Essential for antifungal potency; demethylation or hydroxylation at these positions reduces activity . Glycon Moieties: Influence solubility and binding specificity; modifications in Benanomicin B lower efficacy .
  • Calcium-Dependent Mechanism : Shared with pradimicins, but structural variations alter binding kinetics and spectrum .

Biological Activity

Benanomicin A is a potent antifungal compound isolated from the actinomycete Actinomadura spadix. Its unique structure, characterized by a benzo[a]naphthacenequinone skeleton, contributes to its broad spectrum of biological activities, particularly against various fungal pathogens. This article explores the biological activity of this compound, including its antifungal and antiviral properties, mechanisms of action, and recent research findings.

Antifungal Activity

This compound exhibits significant antifungal activity against a range of fungi, including clinically relevant pathogens such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans . The compound's effectiveness has been demonstrated in both in vitro and in vivo models. The following table summarizes the antifungal activity of this compound against various fungal species:

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Activity Level
Candida albicans0.5 µg/mLPotent
Aspergillus fumigatus2.0 µg/mLModerate
Cryptococcus neoformans1.0 µg/mLPotent
Trichophyton rubrum4.0 µg/mLModerate
Cochliobolus lunatus8.0 µg/mLWeak

The mechanism by which this compound exerts its antifungal effects involves binding to the mannan component of fungal cell walls in the presence of calcium ions (Ca²⁺). This binding is crucial for its antifungal activity, as it disrupts the integrity of the fungal cell wall, leading to cell lysis .

Research indicates that this compound interacts specifically with D-mannoside residues on the surface of fungal cells, similar to lectins . The presence of a carboxylic acid in its D-alanine moiety and a sugar moiety are essential for both binding and antifungal activities .

Antiviral Activity

In addition to its antifungal properties, this compound has shown antiviral activity against certain viruses. Studies suggest that it may inhibit viral replication through mechanisms similar to its antifungal action, although further research is needed to elucidate these pathways completely .

Case Studies and Research Findings

Recent studies have focused on enhancing the efficacy of this compound through biotransformation and the development of analogs. For example, derivatives such as 10-hydroxythis compound and 11-O-demethylthis compound were generated using engineered Escherichia coli expressing cytochrome P450 enzymes. However, these derivatives exhibited weaker antifungal activities compared to this compound itself .

Another study highlighted a novel method for purifying cell wall mannan from Candida krusei using this compound. This method preserved more O-linked sugar chains compared to traditional methods, indicating potential applications in improving the extraction of complex carbohydrates from fungal cells .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing the antifungal activity of Benanomicin A against pathogenic fungi?

  • Methodology : Use standardized broth microdilution assays to determine minimum inhibitory concentrations (MICs) against fungal strains like C. albicans and A. niger. Include positive controls (e.g., amphotericin B) and validate results using colony-forming unit (CFU) counts. Ensure media pH and incubation conditions align with fungal growth requirements .
  • Data Interpretation : MIC values ≤50 µg/ml indicate significant antifungal activity. Compare results with literature data to confirm consistency in potency across strains .

Q. How can researchers validate this compound’s anti-HIV activity in vitro?

  • Protocol : Employ MT-4 cell lines infected with HIV-1 and measure viral inhibition using p24 antigen ELISA or reverse transcriptase activity assays. Include concentration-dependent treatments (e.g., 0.1–100 µM) and cytotoxicity controls (e.g., MTT assays) to ensure specificity .
  • Statistical Analysis : Calculate IC50 values and compare with established antiviral agents (e.g., zidovudine) to benchmark efficacy .

Advanced Research Questions

Q. How do structural variations in this compound’s oligomannosyl side chains influence its bioactivity, and what analytical techniques resolve these differences?

  • Experimental Design : Isolate this compound from Actinomycetes and purify mannan components using this compound-assisted mild extraction. Analyze side-chain distribution via <sup>1</sup>H/<sup>13</sup>C NMR and compare with Fehling reagent-based acetylated derivatives to detect cleavage artifacts .
  • Contradiction Management : If NMR detects pentasaccharides/tetrasaccharides but not trisaccharides, consider whether harsh extraction methods (e.g., Fehling) artificially degrade labile β-1,2-mannose linkages, skewing results .

Q. What strategies resolve discrepancies in this compound’s reported antiviral mechanisms across studies?

  • Hypothesis Testing : Use siRNA knockdown or CRISPR-Cas9 to target host factors (e.g., CD4 receptors) in HIV-infected cells. Compare this compound’s inhibitory effects in wild-type vs. modified cells to distinguish direct viral targeting from host-mediated mechanisms .
  • Data Integration : Cross-reference findings with proteomic or transcriptomic datasets to identify pathways consistently modulated by this compound .

Q. How can researchers optimize this compound’s biosynthetic yield in Actinomycetes cultures?

  • Methodology : Screen cytochrome P450 (CYP) gene clusters (e.g., CYP105C1) linked to this compound production using genomic mining. Overexpress regulatory genes (e.g., bldD) in Streptomyces strains to enhance secondary metabolite synthesis .
  • Validation : Quantify yield via HPLC and correlate with transcriptional activation of biosynthetic genes under varied nutrient conditions (e.g., carbon/nitrogen ratios) .

Q. Experimental Design & Reproducibility

Q. What steps ensure reproducibility in this compound’s bioactivity assays across laboratories?

  • Standardization : Adopt CLSI guidelines for antifungal testing, including strain sourcing (e.g., ATCC strains), media preparation, and endpoint criteria (e.g., 80% growth inhibition). Share raw data (e.g., absorbance readings) in supplementary materials .
  • Inter-lab Validation : Participate in ring trials with independent labs to calibrate assay conditions and harmonize MIC interpretations .

Q. How should researchers address conflicting reports on this compound’s cytotoxicity in mammalian cells?

  • Troubleshooting : Replicate studies using identical cell lines (e.g., HEK293 vs. MT-4) and culture conditions. Perform time-course assays to differentiate acute vs. chronic toxicity. Publish full cytotoxicity curves (IC50, LD50) alongside activity data .

Q. Structural & Mechanistic Insights

Q. What computational tools predict this compound’s binding interactions with fungal cell wall components?

  • Approach : Use molecular docking (e.g., AutoDock Vina) to model interactions between this compound and β-1,3-glucan synthase. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .
  • Limitations : Address discrepancies between in silico and experimental data by refining force field parameters or incorporating membrane lipid effects .

Q. Ethical & Literature Review Practices

Q. How can researchers avoid redundancy in studying this compound’s known properties while exploring novel applications?

  • Scoping Review : Conduct a systematic review using PRISMA guidelines to map existing studies on antifungal/antiviral mechanisms. Prioritize understudied areas (e.g., immunomodulatory effects) using FINER criteria (Feasible, Novel, Ethical) .
  • Patent Analysis : Review granted patents (e.g., EP0886689B1) to identify unexplored claims, such as combinatorial therapies with antiretrovirals .

Properties

IUPAC Name

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H41NO19/c1-10-5-17-23(30(48)20(10)36(52)40-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(41)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(43)12(3)57-39)59-38-32(50)29(47)19(42)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,41-43,46-51H,9H2,1-4H3,(H,40,52)(H,53,54)/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYUMGXIFMGKFN-NUVDETJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H41NO19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317567
Record name Benanomicin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

827.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116249-65-1
Record name Benanomicin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116249-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benanomicin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116249651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benanomicin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benanomicin A
Reactant of Route 2
Reactant of Route 2
Benanomicin A
Reactant of Route 3
Benanomicin A
Reactant of Route 4
Benanomicin A
Reactant of Route 5
Benanomicin A
Reactant of Route 6
Benanomicin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.